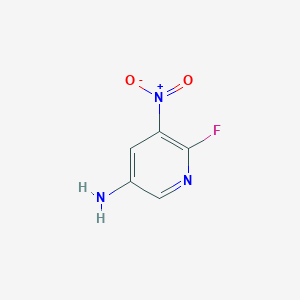
6-Fluoro-5-nitropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-nitropyridin-3-amine is a fluorinated nitropyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring
Méthodes De Préparation
The synthesis of 6-Fluoro-5-nitropyridin-3-amine typically involves the nitration of fluoropyridine derivatives. One common method includes the reaction of 6-fluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the desired position. Another approach involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which can then be reacted with SO2/HSO3- in water to yield the nitropyridine . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
6-Fluoro-5-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Fluoro-5-nitropyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: It is used in the development of agrochemicals and materials with specific desired properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-nitropyridin-3-amine involves its interaction with various molecular targets. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects or other biological activities .
Comparaison Avec Des Composés Similaires
6-Fluoro-5-nitropyridin-3-amine can be compared with other fluorinated nitropyridines, such as 6-Fluoro-2-nitropyridin-3-amine. While both compounds share similar structural features, the position of the nitro group can significantly influence their chemical reactivity and biological activity. Other similar compounds include 3-nitropyridine and 4-substituted-3-nitropyridines, which also exhibit unique properties due to the presence of the nitro group on the pyridine ring .
Propriétés
IUPAC Name |
6-fluoro-5-nitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZYPSLHWYYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)








